molecular formula C19H17N5O3 B2540149 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097897-07-7

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2540149
CAS No.: 2097897-07-7
M. Wt: 363.377
InChI Key: FPPIIQYSSGJABR-UHFFFAOYSA-N
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Description

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a synthetic small molecule developed for preclinical research. Its structure incorporates a benzodioxole group, a motif present in compounds known to act as physiological cooling agents by modulating the TRPM8 receptor (cold and menthol receptor) . The molecule also features a pyridine-pyrazine pharmacophore, a scaffold frequently investigated in medicinal chemistry for targeting various enzymes and receptors. This specific structural combination suggests potential as a novel chemical probe for studying thermosensation, neurobiology, or other cellular processes mediated by ion channels and kinases. Researchers can use this compound to explore its specific mechanism of action, binding affinity, and functional activity in cellular assays. Further investigation is required to fully elucidate its pharmacological profile, selectivity, and research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-19(23-10-13-1-2-16-17(9-13)27-12-26-16)24-11-15-18(22-8-7-21-15)14-3-5-20-6-4-14/h1-9H,10-12H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPIIQYSSGJABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine-pyrazine intermediates, which are then coupled through a series of reactions involving urea formation.

  • Step 1: Preparation of Benzodioxole Intermediate

      Reagents: 1,3-benzodioxole, formaldehyde

      Conditions: Acidic medium, reflux

  • Step 2: Preparation of Pyridine-Pyrazine Intermediate

      Reagents: Pyridine, pyrazine, suitable halogenating agent

      Conditions: Basic medium, room temperature

  • Step 3: Coupling Reaction

      Reagents: Benzodioxole intermediate, pyridine-pyrazine intermediate, urea

      Conditions: Solvent (e.g., ethanol), elevated temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions

    Reduction: Lithium aluminum hydride, anhydrous conditions

    Substitution: Nucleophiles such as amines or thiols, basic conditions

Major Products

    Oxidation Products: Corresponding oxides of the benzodioxole and pyridine-pyrazine moieties

    Reduction Products: Reduced derivatives with hydrogenated rings

    Substitution Products: Functionalized derivatives with new substituents on the pyridine or pyrazine rings

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Industry: Employed in the synthesis of advanced polymers and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its dual heterocyclic systems (benzodioxole and pyridine-pyrazine) linked via urea. Below is a comparative analysis with structurally related compounds:

Structural Analogues
Compound Name Key Structural Features Biological Activity (Reported) Reference
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one Pyrazolo-oxazinone core, phenyl substituent Anticancer (kinase inhibition)
3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide Pyrazine-oxadiazole-carboxamide hybrid Antiviral (HCV protease inhibition)
Target Compound Benzodioxole + pyridine-pyrazine + urea Hypothesized: Neuroprotective/kinase modulation

Key Observations :

  • Benzodioxole vs. Oxazinone/Oxadiazole: The benzodioxole group in the target compound offers superior metabolic resistance compared to oxazinone or oxadiazole systems, which are prone to enzymatic hydrolysis .
  • Pyridine-Pyrazine vs.
  • Urea vs. Carboxamide : Urea provides a rigid, planar hydrogen-bonding scaffold, while carboxamides (e.g., in Example 2 of ) offer flexibility but reduced metabolic stability.

Hypothetical Activity Table :

Property Target Compound 3,6-Dimethyl-1-phenyl-pyrazolo-oxazinone Pyrazine-oxadiazole-carboxamide
Molecular Weight (g/mol) ~395 ~265 ~538
cLogP ~3.1 ~2.0 ~4.5
Predicted Target Kinases/5-HT receptors CDK inhibitors HCV protease

Biological Activity

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a novel organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a benzodioxole moiety, a pyridine , and a pyrazine ring, which contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit key oncogenic pathways, including:

  • BRAF(V600E)
  • EGFR
  • Aurora-A kinase

These pathways are crucial in various cancers, making the compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings include:

Structural FeatureActivity
Benzodioxole moietyEnhances solubility and bioavailability
Pyridine ringContributes to receptor binding affinity
Urea linkageCritical for biological activity through hydrogen bonding

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of related pyrazole compounds in vitro against various cancer cell lines (e.g., Mia PaCa-2, PANC-1). Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antitumor potential .
  • Antimicrobial Testing : Another research focused on the antimicrobial properties of pyrazole derivatives similar to our compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

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